

# Biphenyl-3-YL-hydrazine hydrochloride CAS number and properties

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## Compound of Interest

**Compound Name:** Biphenyl-3-YL-hydrazine hydrochloride

**Cat. No.:** B008874

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An In-Depth Technical Guide to **Biphenyl-3-yl-hydrazine Hydrochloride**: Synthesis, Properties, and Applications in Modern Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **biphenyl-3-yl-hydrazine hydrochloride** (CAS No. 109221-88-7), a versatile chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science. We will delve into its fundamental properties, present a validated synthesis methodology, explore its key reactivity—most notably in the Fischer indole synthesis—and discuss its application as a strategic building block for advanced molecular architectures.

## Core Compound Identification and Properties

**Biphenyl-3-yl-hydrazine hydrochloride** is an organic salt valued for its unique combination of a reactive hydrazine moiety and a rigid biphenyl scaffold. This structure makes it a prime starting material for synthesizing a variety of heterocyclic compounds and complex molecular frameworks.<sup>[1]</sup> The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.<sup>[1]</sup>

## Chemical Structure and Identifiers

The structure consists of a hydrazine group attached to the meta-position (carbon 3) of a biphenyl ring system.

Caption: Structure of **Biphenyl-3-yl-hydrazine hydrochloride**.

## Physicochemical and Spectroscopic Data

A summary of the core properties is presented below. It is critical to note that while vendors provide general specifications, specific experimental data such as melting point and detailed NMR assignments are not consistently published. Researchers are advised to perform their own characterization to validate compound identity and purity.

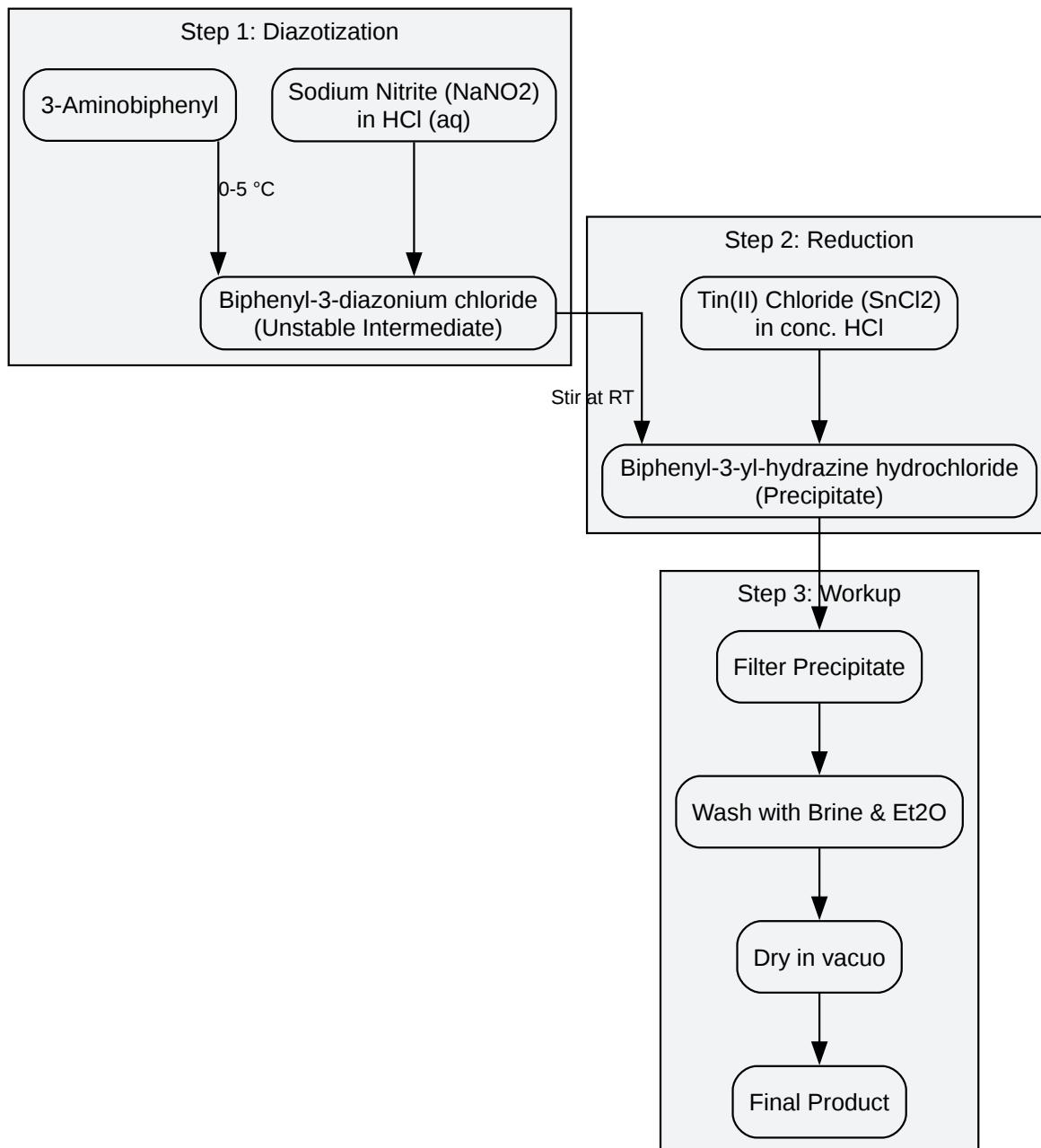
Property	Value / Description	Source(s)
CAS Number	109221-88-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	(3-Biphenylyl)hydrazine hydrochloride, N-Biphenyl-3-yl- hydrazinium chloride	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> ·HCl	<a href="#">[1]</a>
Molecular Weight	220.7 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Purity	Typically ≥95-96%	<a href="#">[1]</a>
Solubility	Soluble in common polar solvents	<a href="#">[1]</a>
Melting Point	Data not consistently available in the literature.	
Spectroscopic Data	Specific <sup>1</sup> H and <sup>13</sup> C NMR data are not readily available in public databases. Characterization is required upon synthesis or acquisition.	

## Synthesis and Handling

### Recommended Synthesis Protocol

The synthesis of aryl hydrazine hydrochlorides is a well-established process proceeding via the diazotization of an aniline followed by reduction. The following protocol is a validated, general method adapted for the preparation of **biphenyl-3-yl-hydrazine hydrochloride** from 3-aminobiphenyl.

**Causality:** The reaction must be initiated at low temperatures (0–5 °C) because the intermediate diazonium salt is unstable and can decompose, leading to side products and reduced yield. The subsequent reduction is what converts the diazonium group ( $-\text{N}_2^+$ ) to the desired hydrazine moiety ( $-\text{NHNH}_2$ ).

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Caption: Workflow for the synthesis of **Biphenyl-3-yl-hydrazine hydrochloride**.

## Step-by-Step Methodology:

- Diazotization:
  - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-aminobiphenyl (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
  - Maintain the temperature at 0–5 °C and add a pre-chilled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ , ~1.05 equivalents) dropwise.
  - Rationale: Slow, cold addition prevents a dangerous exotherm and decomposition of the diazonium salt.
  - Stir the resulting solution vigorously at this temperature for approximately 1 hour to ensure complete formation of the biphenyl-3-diazonium chloride intermediate.[\[5\]](#)
- Reduction:
  - In a separate flask, prepare a solution of tin(II) chloride ( $\text{SnCl}_2$ , ~2 equivalents) in concentrated hydrochloric acid.
  - To the cold diazonium salt solution, add the  $\text{SnCl}_2$  solution dropwise, ensuring the temperature does not rise significantly.
  - Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. A precipitate of the hydrazine hydrochloride salt will form.[\[5\]](#)
  - Rationale:  $\text{SnCl}_2$  is a classic and effective reducing agent for converting diazonium salts to hydrazines. The acidic environment maintains the stability of the product as its hydrochloride salt.
- Isolation and Purification:
  - Collect the solid precipitate by vacuum filtration.
  - Wash the filter cake sequentially with cold brine to remove inorganic salts and then with diethyl ether to remove non-polar organic impurities.[\[5\]](#)

- Dry the resulting white to off-white solid under vacuum at a moderate temperature (e.g., 40 °C) overnight to yield the final product. The product can be used without further purification for many applications or recrystallized if higher purity is needed.

## Safety and Handling

While specific toxicological data for this compound is limited, all hydrazine derivatives should be handled with extreme care due to their potential toxicity and reactivity.[\[2\]](#)

- Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents, as these are incompatible materials.[\[2\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 0–8 °C).[\[1\]](#)  
The material should be protected from moisture.[\[2\]](#)
- First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 20 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, contact a poison center or physician immediately.[\[2\]](#)

## Chemical Reactivity and Applications

The utility of **biphenyl-3-yl-hydrazine hydrochloride** stems from its ability to act as a nucleophile and as a precursor to highly valued heterocyclic systems.

## The Fischer Indole Synthesis: A Gateway to Carbazoles

The most prominent reaction of aryl hydrazines is the Fischer indole synthesis, a powerful acid-catalyzed reaction with an aldehyde or ketone to form an indole ring system.[\[6\]](#) When a cyclic ketone like cyclohexanone is used, the product is a tetrahydrocarbazole, which can be subsequently aromatized to a carbazole—a core structure in many pharmaceuticals, organic electronics, and dyes.

## Reaction Mechanism:

- Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.
- Tautomerization: The hydrazone tautomerizes to its enamine form.
- [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement, forming a new C-C bond.
- Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia ( $\text{NH}_3$ ) to yield the final, energetically favorable aromatic indole ring.<sup>[6]</sup>

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Caption: Key steps of the Fischer Indole Synthesis with Biphenyl-3-yl-hydrazine.

## Protocol: Synthesis of 6-phenyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol provides a practical application of the Fischer indole synthesis using **biphenyl-3-yl-hydrazine hydrochloride**.<sup>[7][8]</sup>

- Setup: To a round-bottom flask, add **biphenyl-3-yl-hydrazine hydrochloride** (1 equivalent) and cyclohexanone (~1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.<sup>[7][8]</sup>
- Catalysis: Add an acid catalyst. If using ethanol, a Brønsted acid like concentrated sulfuric acid or p-toluenesulfonic acid can be used. If using acetic acid, it can serve as both solvent and catalyst.
- Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

- Workup:
  - Cool the reaction mixture to room temperature.
  - If the reaction was run in ethanol, remove the solvent under reduced pressure.
  - Neutralize the residue carefully with an aqueous base solution (e.g., 1M NaOH or NaHCO<sub>3</sub>) until the pH is ~7-8.
  - Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
  - Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydrocarbazole derivative.

## Applications in Drug Discovery and Materials Science

The biphenyl motif is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and target-binding affinity.

- Kinase Inhibitors: Many kinase inhibitors feature biphenyl or related biaryl cores to occupy hydrophobic pockets in the ATP-binding site of kinases. Biphenyl-3-yl-hydrazine serves as a starting point for creating libraries of indole and carbazole derivatives for screening against kinase targets implicated in oncology.[\[1\]](#)
- Neurologically Active Agents: The biphenyl-piperazine scaffold is a key component in compounds targeting serotonin receptors, such as the dual 5-HT<sub>1a</sub>/5-HT<sub>7</sub> ligand, a trazodone analogue with antidepressant-like activity.[\[9\]](#) This highlights the value of the biphenyl group in designing CNS-active agents.
- Materials Science: The rigid, aromatic structure of carbazoles derived from this precursor makes them suitable for applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters.[\[1\]](#)

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